molecular formula C19H15NO B5739874 N-PHENYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-PHENYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B5739874
M. Wt: 273.3 g/mol
InChI Key: BVPHBAOCFOVKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-[1,1'-biphenyl]-4-carboxamide (CAS: 112561-32-7) is a carboxamide derivative featuring a biphenyl core substituted with a phenyl group at the amide nitrogen. Its molecular formula is C₁₉H₁₅NO, with a molecular weight of 273.33 g/mol . The compound is synthesized via coupling reactions between biphenyl-4-carbonyl chloride and aniline derivatives, achieving yields up to 99% under optimized conditions .

Properties

IUPAC Name

N,4-diphenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO/c21-19(20-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPHBAOCFOVKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of 4-biphenylcarboxylic acid with aniline in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The general reaction scheme is as follows:

4-Biphenylcarboxylic acid+AnilineDCC, DMAPN-Phenyl-[1,1’-biphenyl]-4-carboxamide\text{4-Biphenylcarboxylic acid} + \text{Aniline} \xrightarrow{\text{DCC, DMAP}} \text{N-Phenyl-[1,1'-biphenyl]-4-carboxamide} 4-Biphenylcarboxylic acid+AnilineDCC, DMAP​N-Phenyl-[1,1’-biphenyl]-4-carboxamide

Industrial Production Methods

Industrial production of N-Phenyl-[1,1’-biphenyl]-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

    Electrophilic Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating groups.

    Nucleophilic Substitution: The amide group can undergo nucleophilic substitution reactions, especially under basic conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Electrophilic Substitution: Halogenated or nitrated biphenyl derivatives.

    Nucleophilic Substitution: Substituted amides or amines.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research has shown that derivatives of N-phenyl-[1,1'-biphenyl]-4-carboxamide exhibit significant anticancer activity. For instance, studies involving similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of P-glycoprotein-mediated multidrug resistance, which enhances the efficacy of chemotherapeutic agents by increasing their intracellular accumulation .

1.2 Cannabinoid Receptor Modulation

The compound has been explored for its potential as a cannabinoid receptor modulator. Certain derivatives have shown high affinity for CB1 receptors, making them candidates for the treatment of obesity and neuropsychiatric disorders. For example, modifications to the biphenyl structure have led to compounds that effectively antagonize CB1 receptors, thus influencing appetite regulation and body weight management .

Anti-Inflammatory Activity

This compound and its derivatives have been evaluated for anti-inflammatory properties. A study highlighted the synthesis of biphenyl derivatives linked with nitric oxide (NO) donors, which exhibited promising anti-inflammatory effects through a mechanism involving the modulation of inflammatory pathways . The compounds were characterized using various spectroscopic techniques to confirm their structures and evaluate their pharmacological profiles.

Neuropsychiatric Applications

Recent investigations into the neuroprotective effects of this compound derivatives suggest their potential in treating neuropsychiatric disorders. Compounds with this structure have been synthesized and tested for their ability to inhibit neurocytotoxicity, indicating a possible role in managing conditions like schizophrenia and depression . The structural modifications aimed at enhancing receptor binding affinity have shown promise in preclinical models.

Synthesis and Characterization

The synthesis of this compound typically involves several chemical reactions, including amidation and cyclization processes. Various synthetic routes have been reported, emphasizing the use of microwave-assisted methods for improved yield and selectivity . Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are commonly employed to confirm the identity and purity of the synthesized compounds.

Case Studies

Study Findings Applications
Deep et al., 2010Synthesized biphenyl carboxamides with anti-inflammatory activityPotential treatments for inflammatory diseases
Johnson et al., 2019Evaluated neuroprotective effects of modified carboxamidesPossible therapies for neurodegenerative disorders
Vela Hernandez et al., 2020Developed CB1 antagonists from biphenyl derivativesManagement of obesity and appetite control

These case studies illustrate the diverse applications of this compound across different therapeutic areas.

Mechanism of Action

The mechanism of action of N-Phenyl-[1,1’-biphenyl]-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The biphenyl carboxamide scaffold allows for extensive derivatization at the amide nitrogen. Key analogs and their properties are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Yield Reference
N-Phenyl-[1,1'-biphenyl]-4-carboxamide 112561-32-7 C₁₉H₁₅NO 273.33 Phenyl Up to 99%
N-(4-Chlorophenyl)-[1,1'-biphenyl]-4-carboxamide 312759-00-5 C₁₉H₁₄ClNO 307.77 4-Chlorophenyl Not reported
N-(4-Benzoylphenyl)-[1,1'-biphenyl]-4-carboxamide - C₂₆H₁₉NO₂ 377.43 4-Benzoylphenyl Not reported
N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide - C₂₁H₂₃NO 305.42 Cyclooctyl 50%
N-(Decahydronaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide - C₂₃H₂₅NO 331.45 Decahydronaphthalen-1-yl 84%
N-(4-Nitrophenyl)-2-phenyl-thiomorpholine-4-carboxamide - C₁₇H₁₇N₃O₃S 367.40 Thiomorpholine + nitro Not reported
Key Observations:
  • Bulkier Groups: The 4-benzoylphenyl derivative (377.43 g/mol) introduces steric hindrance, which may reduce binding affinity but improve metabolic stability . Aliphatic vs.
  • Synthesis Efficiency :
    The parent compound (N-phenyl) achieves higher yields (up to 99%) compared to aliphatic derivatives (50–84%), likely due to reduced steric challenges in the coupling step .

Physicochemical and Pharmacological Differences

  • Lipophilicity :

    • The chloro and benzoyl derivatives exhibit higher logP values than the parent compound, making them more suitable for central nervous system (CNS) targeting .
    • The thiomorpholine analog () incorporates a sulfur atom, which may enhance hydrogen bonding and modulate receptor interactions .
  • Biological Activity: this compound derivatives are potent TRP channel antagonists, with activity dependent on the substituent’s electronic and steric profile .

Biological Activity

N-Phenyl-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a biphenyl structure with a carboxamide functional group. Its chemical formula is C19_{19}H17_{17}N1_{1}O1_{1}, which contributes to its lipophilicity and ability to interact with various biological targets.

PropertyValue
Molecular Weight285.35 g/mol
Melting Point120-122 °C
SolubilitySoluble in DMSO
Log P4.23

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the compound's cytotoxic effects using the MTT assay on various cancer cell lines, including:

  • Breast Carcinoma (MCF7)
  • Colon Carcinoma (HT-29)
  • Lung Carcinoma (A549)

Results:

  • The compound demonstrated an IC50_{50} value of 5.2 µM against MCF7 cells.
  • It showed selective cytotoxicity with minimal effects on normal fibroblast cells.

Table 2: Anticancer Activity Results

Cell LineIC50_{50} (µM)Selectivity Index
MCF75.210
HT-296.88
A5494.912

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression. Western blot analyses indicated that the compound inhibits key signaling pathways associated with tumor growth.

Antimicrobial Properties

In addition to its anticancer activity, this compound has been investigated for antimicrobial effects. Preliminary studies suggest efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study assessed the compound's antibacterial activity against:

  • Staphylococcus aureus
  • Escherichia coli

Results:

  • Exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus.
  • Showed no significant activity against E. coli at tested concentrations.

Table 3: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>128

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. Modifications to the phenyl groups or the carboxamide moiety may enhance its bioactivity.

Key Findings from SAR Studies

  • Substitution at the para position of the phenyl ring increases anticancer potency.
  • The presence of electron-withdrawing groups enhances solubility and bioavailability.

Q & A

Q. What are the standard synthetic routes for N-phenyl-[1,1'-biphenyl]-4-carboxamide, and how can purity be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling to assemble the biphenyl core, followed by amide bond formation. For example, coupling 4-bromobenzoic acid derivatives with phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a base (e.g., K₂CO₃) yields the biphenyl intermediate. Subsequent activation of the carboxylic acid (e.g., using HATU or EDCI) and reaction with aniline derivatives forms the carboxamide . Purity is optimized via flash chromatography (silica gel, gradient elution) or recrystallization (e.g., from ethanol/water mixtures), with purity ≥98% confirmed by HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm aromatic proton environments and carboxamide connectivity. For example, the amide proton typically appears as a singlet near δ 8.0 ppm, while biphenyl protons show multiplet patterns between δ 7.2–7.8 ppm .
  • Mass Spectrometry (ESI/HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 320.1312 for C₁₉H₁₅NO).
  • IR Spectroscopy : A strong carbonyl stretch (~1650–1680 cm⁻¹) confirms the amide bond .

Q. How should researchers assess the stability of this compound under experimental conditions?

Conduct accelerated stability studies:

  • Thermal Stability : Heat samples to 40–60°C for 1–4 weeks and monitor degradation via HPLC.
  • Photostability : Expose to UV-Vis light (e.g., 300–800 nm) and track changes in absorbance.
  • Hydrolytic Stability : Test in buffers (pH 1–13) at 25–37°C. Amide bonds are generally stable but may hydrolyze under extreme acidic/basic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

  • Substituent Variation : Introduce electron-withdrawing (e.g., -NO₂, -CF₃) or donating (e.g., -OMe) groups on the biphenyl or aniline moieties to modulate electronic effects. For example, shows that bulky substituents (e.g., cyclooctyl) improve receptor binding affinity .
  • Bioisosteric Replacement : Replace the carboxamide with sulfonamide or urea groups to assess impact on solubility and target interactions.
  • Activity Testing : Use enzyme inhibition assays (e.g., IC₅₀ determination) or cell-based models (e.g., cytotoxicity in cancer lines) to correlate structural changes with efficacy .

Q. What experimental strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from reaction conditions. For example:

  • Catalyst Loading : Lower Pd concentrations (0.5–1 mol%) may reduce side reactions vs. higher loadings.
  • Purification Methods : Flash chromatography (hexane/EtOAc) vs. recrystallization can affect yield calculations. highlights challenges in isolating intermediates due to competing nucleophilic additions, requiring rigorous TLC monitoring .

Q. What mechanisms underlie the biological activity of this compound, and how can they be elucidated?

Proposed mechanisms include:

  • Enzyme Inhibition : Use fluorescence polarization assays to measure binding to kinases or proteases. For example, biphenyl carboxamides inhibit TRP channels by blocking ion flux .
  • Receptor Antagonism : Radioligand binding assays (e.g., with ³H-labeled compounds) can quantify affinity for G-protein-coupled receptors .
  • Cellular Uptake : Confocal microscopy with fluorescently tagged derivatives (e.g., BODIPY conjugates) visualizes subcellular localization .

Q. How do structural modifications of this compound influence its physicochemical properties?

  • LogP Adjustments : Adding polar groups (e.g., -OH, -COOH) reduces lipophilicity, improving solubility. shows halogenation (e.g., -Cl, -F) increases membrane permeability .
  • Melting Point Trends : Bulky substituents (e.g., decahydronaphthalenyl) raise melting points due to enhanced crystalline packing, as seen in derivatives with mp >100°C .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. notes potential skin/eye irritation (H315, H319) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.